molecular formula C16H22N4O2S B4868893 1-(3-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

1-(3-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No.: B4868893
M. Wt: 334.4 g/mol
InChI Key: UIRJLRJCJGPLHW-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves the following steps:

    Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the 3-methylbenzyl group: This step involves the alkylation of the piperazine core with 3-methylbenzyl chloride in the presence of a base like sodium hydride.

    Attachment of the pyrazole sulfonyl group: The final step is the sulfonylation of the piperazine derivative with 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the benzyl and pyrazole groups.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group might play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
  • 1-(3-chlorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
  • 1-(3-methylbenzyl)-4-[(1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Uniqueness

1-(3-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. The combination of the piperazine core with the pyrazole sulfonyl group also contributes to its distinct properties.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-14-4-3-5-15(10-14)12-19-6-8-20(9-7-19)23(21,22)16-11-17-18(2)13-16/h3-5,10-11,13H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRJLRJCJGPLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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